molecular formula C16H30 B13938565 Decylidenecyclohexane CAS No. 62338-40-3

Decylidenecyclohexane

Cat. No.: B13938565
CAS No.: 62338-40-3
M. Wt: 222.41 g/mol
InChI Key: NDRBNVMSVJSASS-UHFFFAOYSA-N
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Description

Decylidenecyclohexane (CAS: 62338-40-3; InChIKey: NDRBNVMSVJSASS-UHFFFAOYSA-N) is an organic compound characterized by a cyclohexane ring substituted with a decylidene group (a 10-carbon chain attached via a double bond). Its molecular formula is C₁₆H₃₀, with a molecular weight of 222.41 g/mol . The compound is structurally classified as an alkenyl cyclohexane derivative, making it a versatile intermediate in organic synthesis. Its applications span polymer chemistry, catalysis, and materials science, where its unsaturated structure facilitates reactions such as hydrogenation, halogenation, or polymerization.

Properties

CAS No.

62338-40-3

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

decylidenecyclohexane

InChI

InChI=1S/C16H30/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h13H,2-12,14-15H2,1H3

InChI Key

NDRBNVMSVJSASS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decylidenecyclohexane can be synthesized through various organic synthesis methods. One common method involves the alkylation of cyclohexane with a decylidene halide under specific conditions. The reaction typically requires a strong base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Decylidenecyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of decylcyclohexane.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, where the decylidene group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, acids, or bases depending on the desired substitution

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Decylcyclohexane

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Decylidenecyclohexane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including lubricants and surfactants.

Mechanism of Action

The mechanism of action of decylidenecyclohexane involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of Decylidenecyclohexane and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₆H₃₀ 222.41 62338-40-3 10-carbon chain with double bond; unsaturated, reactive
Allylidenecyclohexane C₉H₁₄ 122.21 5664-10-8 Shorter allyl chain (3 carbons); lower molecular weight; higher volatility
Undecylcyclohexane C₁₇H₃₄ 238.45 54105-66-7 Saturated 11-carbon chain; higher boiling point; inert
Methylenecyclohexane C₇H₁₂ 96.17 Not specified Single methylene group; highly reactive due to strained double bond
1,2-Dimethylcyclohexane C₈H₁₆ 112.22 Not specified Branched saturated derivative; used as solvent or fuel additive

Structural and Reactivity Comparisons

  • Unsaturation vs. Saturation : this compound and Allylidenecyclohexane exhibit reactivity at their double bonds, enabling addition reactions (e.g., hydrogenation to yield Decylcyclohexane). In contrast, Undecylcyclohexane is fully saturated, making it chemically inert under standard conditions .
  • Chain Length Effects : this compound’s 10-carbon chain provides higher hydrophobicity compared to Allylidenecyclohexane (3 carbons), but lower than Undecylcyclohexane (11 carbons). Longer chains enhance van der Waals interactions, increasing boiling points (e.g., Undecylcyclohexane: ~300°C vs. This compound: ~250°C estimated) .

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